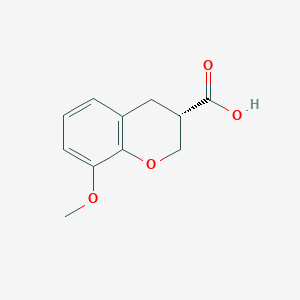

(S)-8-Methoxychromane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(3S)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

FTXQMXYVEKCYAO-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1OC[C@H](C2)C(=O)O |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 8 Methoxychromane 3 Carboxylic Acid

Asymmetric Synthesis Approaches for the Chromane (B1220400) Core

The construction of the chiral chromane core is the cornerstone of synthesizing (S)-8-Methoxychromane-3-carboxylic acid. Various asymmetric methodologies have been developed to introduce the required stereocenter with high fidelity. These approaches primarily involve catalytic asymmetric reactions that can be broadly categorized into enantioselective cyclizations, asymmetric hydrogenations, chiral auxiliary-mediated transformations, and organocatalytic cascade reactions.

Enantioselective cyclization reactions provide a direct and efficient means to construct the chiral chromane skeleton from acyclic precursors. These methods often involve intramolecular reactions where a catalyst controls the stereochemical outcome of the ring-forming step.

One prominent strategy is the intramolecular oxa-Michael reaction. Phenol substrates bearing (E)-α,β-unsaturated ketone moieties can undergo cyclization to form the chromane skeleton mdpi.com. The use of chiral catalysts, such as organocatalysts or metal complexes, can induce high enantioselectivity in this process. Another powerful approach is the catalytic, enantioselective carbosulfenylation of alkenes, which can be used to construct 3,4-disubstituted chromans with high enantioselectivity nih.gov. This transformation proceeds through the formation of enantioenriched thiiranium ions generated from the activation of an electrophilic sulfenylating agent by a chiral Lewis base catalyst nih.gov.

Transition metal catalysis has also been employed for enantioselective cyclizations. For instance, cobalt-catalyzed asymmetric radical bicyclization processes have been developed to stereoselectively construct tricyclic chromanones and chromanes bearing fused cyclopropanes nih.gov. These reactions proceed under mild conditions and demonstrate excellent control over both diastereoselectivity and enantioselectivity nih.gov.

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Michael-type Cyclization | Chiral Thiourea | 2-Hydroxy-α,β-unsaturated nitroalkenes | Constructs 3-nitro-4-chromanones with high diastereoselectivity and enantioselectivity. | rsc.org |

| Radical Bicyclization | Co(II)-Metalloradical System with D2-symmetric chiral amidoporphyrin ligand | Diazomalonates containing alkene functionalities | Delivers cyclopropane-fused tricyclic chromanones in high yields with excellent enantioselectivity (96% ee). | nih.gov |

| Carbosulfenylation | Chiral Lewis Base (BINAM or BINOL-derived) | Alkenyl phenols | Constructs 3,4-disubstituted chromans in moderate to high yields and excellent enantioselectivities (up to 99:1 er). | nih.gov |

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters by the reduction of prochiral olefins or ketones. ajchem-b.com For the synthesis of chiral chromanes, this strategy is typically applied to the reduction of a chromene precursor.

Transition metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), and ruthenium (Ru), are highly effective for this transformation. ajchem-b.com For example, Rh-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates has been developed to produce various chiral 4-substituted chromanes with high yields and excellent enantioselectivities (up to 98% ee) ccspublishing.org.cn. Similarly, highly efficient Ir-catalyzed asymmetric hydrogenation of substituted 2H-chromenes can afford chiral chromanes in high yields with excellent enantioselectivities ccspublishing.org.cn.

Another approach involves the kinetic resolution of racemic chromane derivatives through asymmetric hydrogenation. Chiral Ir-SpiroPAP catalysts have been used for the exceptional asymmetric hydrogenation of racemic 4-substituted chroman-2-ones, achieving impressive selectivity factors of up to 600 chinesechemsoc.org. This method allows for the synthesis of chiral γ-aryl primary alcohols and the recovery of enantiomerically enriched chroman-2-ones chinesechemsoc.org.

| Catalyst System | Substrate | Product Type | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|

| Rh/ZhaoPhos | (E)-2-(chroman-4-ylidene)acetates | Chiral 4-substituted chromanes | Up to 99% yield, 98% ee | ccspublishing.org.cn |

| Rh-(R,R)-f-spiroPhos | 2-Substituted 4H-chromenes | Chiral 2-substituted chromanes | Up to 99% yield, 86–99% ee | acs.org |

| Ir-SpiroPAP | Racemic 4-substituted chroman-2-ones | Chiral γ-aryl primary alcohols and chiral chroman-2-ones (Kinetic Resolution) | Selectivity factor (s) up to 600 | chinesechemsoc.org |

| Ir/P,N-ligand complex | 2-Phenyl-4H-thiochromene | Chiral 2-phenylthiochromane | 73% conversion, 91% ee | acs.org |

The use of a chiral auxiliary is a classical and reliable strategy in asymmetric synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction through steric hindrance or other conformational controls. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

In the context of synthesizing this compound, a suitable achiral precursor could be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org For instance, an acrylic acid derivative of 2-hydroxy-3-methoxy-phenylethanol could be coupled to a chiral auxiliary. The subsequent intramolecular cyclization (e.g., an oxa-Michael addition) would proceed diastereoselectively, controlled by the chiral environment of the auxiliary. The resulting diastereomers could then be separated, followed by the cleavage of the auxiliary to afford the enantiopure this compound. While this method often requires stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal, it offers high levels of stereocontrol and predictability.

Organocatalytic cascade reactions have emerged as a highly efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single pot. acs.orgnih.gov These reactions often create multiple stereocenters with high levels of control. For the synthesis of chiral chromanes, cascade reactions typically involve an initial Michael addition followed by a cyclization step.

A highly enantioselective synthesis of chiral chroman derivatives has been developed via an oxa-Michael–Michael cascade reaction using a bifunctional thiourea organocatalyst, affording products with excellent enantioselectivities (up to >99%) acs.org. Another approach utilizes the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, mediated by chiral secondary amine catalysts like diphenylprolinol silyl ether, to construct the chromane backbone via an asymmetric tandem Michael addition-hemiacetalization, achieving up to 99% ee acs.org.

Furthermore, diversified syntheses of chiral chromane-containing polyheterocyclic compounds have been achieved through asymmetric organocatalytic cascade reactions starting from 2-hydroxy cinnamaldehydes. acs.orgnih.gov These methods allow for the construction of complex chromane derivatives in a highly regio- and stereocontrolled manner acs.orgnih.gov.

| Reaction Type | Organocatalyst | Starting Materials | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Oxa-Michael–Michael Cascade | Bifunctional Thiourea | 2-Hydroxynitrostyrenes and α,β-unsaturated aldehydes | Up to >99% | acs.org |

| Michael Addition-Hemiacetalization | Diphenylprolinol silyl ether | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Up to 99% | acs.org |

| [4+2] Annulation | Chiral Phosphoric Acid | o-Quinone methides and enecarbamates | Variable, depends on substrate | mdpi.com |

| Cascade Reaction | Chiral secondary amine and acid co-catalyst | 2-Hydroxy cinnamaldehydes and 1-aza-1,3-butadienes | Up to 97% | acs.org |

Chemoenzymatic Synthetic Routes towards Enantiopure this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biocatalysts. nih.govbeilstein-journals.org This approach offers sustainable and efficient pathways to enantiopure compounds. For this compound, several chemoenzymatic strategies can be envisioned.

One common strategy is the enzymatic kinetic resolution of a racemic mixture. A racemic ester of 8-methoxychromane-3-carboxylic acid could be subjected to hydrolysis by a lipase or esterase. These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and hydrolyzed chemically to yield the final product.

Alternatively, an asymmetric synthesis approach can be employed where an enzyme creates the desired stereocenter. For example, a prochiral precursor, such as an 8-methoxy-2H-chromene-3-carboxylate, could be asymmetrically reduced using an ene-reductase (ER) to establish the (S)-stereocenter at the C3 position. researchgate.net Similarly, a ketone precursor at the C3 position could be stereoselectively reduced using a ketoreductase (KRED). These enzymatic reactions are often performed in aqueous media under mild conditions and can provide access to the target molecule with very high enantiomeric excess. nih.govresearchgate.net

Derivatization Strategies for Enantiomeric Purity

Ensuring and verifying the enantiomeric purity of the final product is a critical step in asymmetric synthesis. For chiral carboxylic acids like this compound, derivatization is a common strategy for determining the enantiomeric excess (ee). This involves reacting the carboxylic acid with a chiral derivatizing agent to form a mixture of diastereomers.

The carboxylic acid functional group can be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then coupled with an enantiopure chiral amine or alcohol to form stable diastereomeric amides or esters. researchgate.netnih.govthermofisher.com These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. researchgate.net

Alternatively, the diastereomeric mixture can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The signals corresponding to the different diastereomers often appear at distinct chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original acid. nih.gov The use of chiral solvating agents, such as BINOL-based amino alcohols, can also be employed to induce chemical shift differences between enantiomers directly in the NMR spectrum, avoiding the need for covalent derivatization. nih.gov

Optimization of Stereoselectivity and Yield in this compound Synthesis

In organocatalytic intramolecular oxa-Michael additions, the structure of the chiral catalyst plays a paramount role. For instance, in squaramide-catalyzed reactions, modifications to the squaramide core and the cinchona alkaloid moiety can significantly impact both the yield and the enantioselectivity. The acidic or basic nature of the solvent can also have a profound effect. Aprotic solvents of varying polarity, such as toluene, dichloromethane, or THF, are often screened to find the optimal medium for the reaction. Temperature is another key variable; lower temperatures generally lead to higher enantioselectivity, although this often comes at the cost of longer reaction times.

The following interactive data table illustrates a hypothetical optimization study for an organocatalytic cyclization to form a chromane-3-carboxylic acid derivative, based on trends observed in the literature for similar transformations.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Catalyst A (10) | Toluene | 25 | 24 | 65 | 85 |

| 2 | Catalyst A (10) | CH2Cl2 | 25 | 24 | 72 | 82 |

| 3 | Catalyst A (10) | THF | 25 | 24 | 58 | 88 |

| 4 | Catalyst B (10) | Toluene | 25 | 24 | 75 | 92 |

| 5 | Catalyst B (10) | Toluene | 0 | 48 | 70 | 95 |

| 6 | Catalyst B (5) | Toluene | 0 | 48 | 68 | 94 |

Note: This data is representative and intended to illustrate the optimization process.

For transition-metal-catalyzed asymmetric hydrogenations, the ligand's electronic and steric properties are crucial. A library of chiral phosphine ligands would typically be screened to identify the one that provides the highest enantioselectivity for the specific chromene-3-carboxylic acid substrate. The hydrogen pressure and the choice of solvent can also influence the outcome of the reaction.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. The synthesis of this compound can be designed or modified to align with these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cascade or domino reactions, where multiple bond-forming events occur in a single step, are particularly advantageous in this regard. For instance, a well-designed intramolecular oxa-Michael addition has a high atom economy as it is an addition reaction.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Water, ethanol, or solvent-free conditions are preferred. For the synthesis of chromane derivatives, researchers have explored the use of water or ethanol as reaction media for certain multicomponent reactions leading to chromene structures, which could be precursors to the target molecule. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both organocatalysis and transition-metal catalysis are examples of this principle in action. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and cost. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, further enhances the green credentials of a synthetic process.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted organic synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times. nih.gov

The following table summarizes how green chemistry principles can be applied to the synthesis of chromane derivatives, with potential applicability to this compound.

| Green Chemistry Principle | Application in Chromane Synthesis |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilizing addition reactions like the oxa-Michael addition. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |

| Designing Safer Chemicals | The target molecule itself is intended for a specific application, but byproducts should be non-toxic. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions where feasible. nih.govresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature or using microwave irradiation to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing organocatalysts or recyclable transition-metal catalysts. |

| Design for Degradation | Not directly applicable to the synthesis, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor reactions and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

By integrating these principles, the synthesis of this compound can be approached in a manner that is not only efficient and stereoselective but also environmentally responsible.

Advanced Spectroscopic and Stereochemical Characterization of S 8 Methoxychromane 3 Carboxylic Acid

Chiral Recognition Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater amounts than the other. This is typically achieved through techniques that rely on the formation of transient diastereomeric interactions.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their relative proportions. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Research Findings: For chiral carboxylic acids, several classes of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and can operate in various modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov Specifically, anion-exchange type CSPs, which feature chiral selectors like quinine (B1679958) or quinidine (B1679956) derivatives, are designed for the enantioseparation of acidic compounds. chiraltech.com The mechanism relies on ionic exchange between the positively charged selector and the deprotonated carboxylic acid analyte. chiraltech.com The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases, salts), is crucial for optimizing selectivity and resolution. chiraltech.comlcms.cz

Table 1: Illustrative Chiral HPLC Data for the Separation of a Chiral Carboxylic Acid This table presents representative data to illustrate the output of a chiral HPLC analysis for a generic chiral acid, as specific experimental data for (S)-8-Methoxychromane-3-carboxylic acid is not available.

| Enantiomer | Retention Time (t_R, min) | Peak Area (%) |

| (R)-enantiomer | 8.54 | 2.5 |

| (S)-enantiomer | 10.21 | 97.5 |

Calculated Parameters:

Separation Factor (α): 1.19

Resolution (R_s): 2.15

Enantiomeric Excess (ee) of (S)-enantiomer: 95%

Gas chromatography (GC) is another powerful method for enantiomeric separation, particularly for volatile compounds. gcms.cz For analytes with low volatility, such as carboxylic acids, a chemical derivatization step—typically esterification to form a more volatile derivative like a methyl or ethyl ester—is required prior to analysis.

Research Findings: The most common CSPs for chiral GC are based on derivatized cyclodextrins. hplc.sk These cyclic oligosaccharides create a chiral cavity into which one enantiomer can fit better than the other, leading to separation. hplc.sk Various cyclodextrin (B1172386) derivatives, such as permethylated or acetylated β-cyclodextrins, are incorporated into polysiloxane stationary phases to achieve separation for a wide range of chiral compound classes. gcms.cz The selection of the appropriate cyclodextrin derivative is key to achieving enantioselectivity. hplc.sk Experimental parameters, including the temperature ramp of the GC oven, the type of carrier gas (hydrogen generally provides better efficiency), and the column dimensions, are optimized to maximize resolution. gcms.czhplc.sk

Table 2: Representative Chiral GC Data for a Derivatized Chiral Carboxylic Acid This table shows typical results for the GC separation of a derivatized chiral acid, illustrating the method's capability.

| Derivatized Enantiomer | Retention Time (t_R, min) |

| Methyl-(R)-enantiomer | 15.33 |

| Methyl-(S)-enantiomer | 15.68 |

Analysis Parameters:

Column: 30m x 0.25mm ID, 0.25µm film Rt-βDEXm (permethylated β-cyclodextrin)

Oven Program: 80°C (1 min hold) to 200°C at 3°C/min

Carrier Gas: Hydrogen

Capillary Electrophoresis (CE) offers a high-efficiency alternative for enantioseparation. In this technique, a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and these complexes exhibit different electrophoretic mobilities, enabling their separation. nih.gov

Research Findings: A variety of chiral selectors are available for CE. For acidic compounds like this compound, derivatized cyclodextrins are widely used. nih.gov Macrocyclic antibiotics, such as vancomycin (B549263) and ristocetin (B1679390) A, have also been shown to be exceptional chiral selectors for compounds containing carboxylic acid functional groups. mst.edumdpi.com The separation can be finely tuned by adjusting parameters such as the BGE pH (which affects the charge of the analyte), the concentration and type of the chiral selector, the applied voltage, and the capillary temperature. mdpi.com

Table 3: Example CE Enantioseparation Data for a Chiral Acid This table illustrates typical results from a capillary electrophoresis experiment for separating the enantiomers of a carboxylic acid.

| Enantiomer | Migration Time (t_m, min) | Peak Efficiency (Plates) |

| (R)-enantiomer | 12.45 | 250,000 |

| (S)-enantiomer | 12.98 | 245,000 |

CE Conditions:

Chiral Selector: 10 mM Hydroxypropyl-β-cyclodextrin

Background Electrolyte: 50 mM Phosphate buffer, pH 6.5

Voltage: 20 kV

Absolute Configuration Assignment Methodologies

While separation techniques can determine enantiomeric purity, they generally cannot assign the absolute configuration (i.e., distinguish between the R and S forms) without a reference standard. uantwerpen.be Spectroscopic methods, particularly chiroptical techniques, coupled with quantum chemical calculations, provide a powerful means for the de novo determination of absolute configuration. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. lew.ro

Research Findings: The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, most commonly using Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov If the calculated spectrum for the (S)-enantiomer matches the experimental spectrum of the sample, the absolute configuration is confidently assigned as S. nih.gov For this compound, the chromophore responsible for the ECD signal would be the 8-methoxy-substituted aromatic ring system. The chirality at the C3 position perturbs the electronic transitions of this chromophore, giving rise to a distinct ECD spectrum.

Table 4: Illustrative Comparison of Experimental and Calculated ECD Data This table demonstrates the principle of assigning absolute configuration by comparing experimental ECD data with theoretical calculations for a molecule with a similar chromophore.

| Transition | Experimental λ (nm) | Experimental Sign (Δε) | Calculated λ (nm) for (S)-config. | Calculated Sign (Rotatory Strength, R) | Assignment |

| π → π | 280 | + | 275 | + | Match |

| π → π | 245 | - | 242 | - | Match |

| n → π* | 215 | + | 218 | + | Match |

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the range of molecular vibrations. nih.govnih.gov VCD provides a more detailed stereochemical fingerprint than ECD, as it probes the chirality of the entire molecular framework rather than just the chromophoric parts. nih.gov

Research Findings: The assignment of absolute configuration using VCD follows a similar principle to ECD: the experimental VCD spectrum is compared to a spectrum predicted by Density Functional Theory (DFT) calculations. americanlaboratory.comresearchgate.net A high level of agreement between the signs and relative intensities of the major experimental and calculated VCD bands allows for an unambiguous assignment of the absolute configuration. researchgate.netrsc.org VCD is particularly powerful for molecules that lack strong UV chromophores or have complex conformational flexibility. researchgate.net For carboxylic acids, intermolecular hydrogen bonding to form dimers can significantly influence the VCD spectrum, especially in non-polar solvents, and this effect may need to be included in the theoretical model for an accurate prediction. uantwerpen.beschrodinger.com

Table 5: Representative Comparison of Experimental and Calculated VCD Frequencies This table illustrates how key vibrational bands in experimental and calculated VCD spectra are compared to assign absolute configuration for a chiral carboxylic acid.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) for (S)-config. | Calculated VCD Sign |

| C=O stretch | 1715 | + | 1720 | + |

| CH₂ bend | 1450 | - | 1455 | - |

| C-O stretch | 1280 | + | 1288 | + |

| CH wag | 1190 | - | 1195 | - |

Specific Optical Rotation (SOR) Analysis and Correlation with Stereochemistry

Specific Optical Rotation (SOR) is a fundamental chiroptical property used to characterize chiral molecules like this compound. It measures the extent to which a substance rotates the plane of polarized light. The measurement is performed using a polarimeter, and the specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.

For this compound, the SOR value would provide a definitive link to its absolute configuration. A positive (+) or dextrorotatory reading would indicate rotation to the right, while a negative (-) or levorotatory reading would indicate rotation to the left. The magnitude of the rotation is dependent on the molecule's three-dimensional structure. The "(S)" designation in the name refers to the Cahn-Ingold-Prelog priority rules for assigning absolute configuration at the stereocenter (C3). The experimentally determined sign of the SOR would be a crucial piece of data for correlating this "(S)" configuration with its specific chiroptical properties. It is important to note that there is no universal direct correlation between the (S) or (R) designation and the sign of optical rotation.

Table 1: Hypothetical Specific Optical Rotation Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation [α] | Data not available |

| Concentration (c) | Data not available |

| Solvent | Data not available |

| Temperature (T) | Data not available |

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide an unambiguous determination of the absolute stereochemistry of this compound, confirming the (S) configuration at the C3 chiral center. The technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. From this pattern, an electron density map can be generated, and the positions of all atoms in the molecule can be determined with high precision.

The resulting crystal structure would not only confirm the absolute configuration but also provide detailed information on bond lengths, bond angles, and the conformation of the chromane (B1220400) ring system in the solid state. This solid-state conformation provides a static picture of the molecule's preferred arrangement.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Resolution (Å) | Data not available |

Conformational Analysis of the this compound Ring System

The chromane ring system in this compound is not planar and can exist in various conformations. Conformational analysis aims to understand the dynamic equilibrium between these different spatial arrangements of the atoms.

In the absence of specific studies on this compound, we can infer the general approach. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying conformational equilibria in solution. By analyzing coupling constants and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the preferred conformation of the dihydropyran ring can be elucidated. The carboxylic acid and methoxy (B1213986) substituents will influence the conformational preference of the ring system. For carboxylic acids, there can be an equilibrium between syn and anti conformations of the carboxyl group itself, which can be influenced by solvent.

The conformation of the chromane ring has a direct and significant impact on its chiroptical properties, most notably the Specific Optical Rotation. Different conformers of the same molecule can have different, and sometimes even opposite, signs of optical rotation. Therefore, the observed SOR is a weighted average of the contributions from all populated conformations in solution. Understanding the conformational equilibrium is crucial for accurately interpreting the chiroptical data and for any computational predictions of the SOR. The relationship between the helicity of the chromane ring and the sign of the SOR is a key aspect that would be investigated.

Advanced Nuclear Magnetic Resonance (NMR) for Stereochemical Confirmation

Advanced NMR techniques are indispensable for confirming the stereochemistry of chiral molecules in solution. For this compound, high-field 1D and 2D NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. The coupling constants between protons on the C2 and C3 carbons would be particularly informative for determining the relative stereochemistry and the conformation of the dihydropyran ring.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the NMR spectra.

NOESY/ROESY: These Nuclear Overhauser Effect experiments would reveal through-space interactions between protons, providing crucial information about the 3D structure and preferred conformation of the molecule in solution.

Chiral derivatizing agents or chiral solvating agents could also be used in NMR to confirm the enantiomeric purity of the this compound sample.

Mass Spectrometry for High-Resolution Structural Verification

High-resolution mass spectrometry (HRMS) is a critical tool for verifying the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within a few parts per million), the exact molecular formula can be confirmed. This technique provides strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pattern of the molecule. This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information that can further confirm the identity of the compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₄ |

| Exact Mass | 208.0736 |

Theoretical and Computational Chemistry Studies of S 8 Methoxychromane 3 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution and energy levels. Such calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic characteristics without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For (S)-8-Methoxychromane-3-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional conformation (ground state). nih.govnih.gov

The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized structure provides a realistic representation of the molecule's shape. From this, key structural parameters can be analyzed. For instance, calculations on the similar chromone-3-carboxylic acid scaffold have shown good agreement between theoretically calculated and experimentally determined bond lengths and angles. nih.gov

Below is a hypothetical table of selected optimized geometrical parameters for this compound, illustrating the type of data obtained from DFT calculations.

| Parameter | Type | Value (Å or °) |

| C2-C3 | Bond Length | 1.53 |

| C3-C4 | Bond Length | 1.51 |

| C4-O5 | Bond Length | 1.38 |

| C8-O(methoxy) | Bond Length | 1.37 |

| C(carboxyl)-O(carbonyl) | Bond Length | 1.22 |

| C(carboxyl)-O(hydroxyl) | Bond Length | 1.35 |

| C2-C3-C4 | Bond Angle | 110.5 |

| C3-C4-O5 | Bond Angle | 112.1 |

| O5-C4a-C8a | Bond Angle | 118.9 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), provide critical insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecular structure would indicate the most probable sites for nucleophilic and electrophilic attacks, respectively. The energy gap can be correlated with the biological activity of the compound. researchgate.net

A representative data table for FMO analysis is presented below.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net

The MEP map is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential.

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be centered on the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. This is typically observed around the hydrogen atom of the carboxylic acid group.

Green: Represents areas of neutral potential.

This analysis helps in understanding intermolecular interactions, which is fundamental for predicting how the molecule might bind to a biological receptor.

Molecular Docking Simulations with Identified Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govtandfonline.com This method is central to structure-based drug design. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Based on studies of similar chromane (B1220400) derivatives, potential protein targets could include enzymes implicated in neurodegenerative diseases like monoamine oxidase (MAO) or acetylcholinesterase (AChE), or sirtuins (e.g., SIRT2). nih.govuevora.pt The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the protein's binding site, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, with lower (more negative) values indicating stronger binding.

Analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen bonds: Often involving the carboxylic acid group of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Between the chromane ring system and nonpolar amino acid residues.

Pi-pi stacking: Involving the aromatic ring of the chromane scaffold.

A hypothetical docking summary is shown below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| SIRT2 | -8.5 | PHE-119, ILE-92 | Hydrophobic |

| ASP-160 | Hydrogen Bond | ||

| MAO-B | -7.9 | TYR-435, TYR-398 | Pi-pi Stacking |

| CYS-172 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a deeper understanding of the stability and dynamics of the ligand-protein complex. rsc.org

Starting with the best-docked pose from a docking simulation, the complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.

Key insights from MD simulations include:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess whether the ligand remains stably bound in the active site.

Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.

Interaction Persistence: The simulation shows which hydrogen bonds and other interactions are stable and persistent over time.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net

A pharmacophore model for this compound could be generated based on its structure and its interactions observed in docking or MD studies. This model would highlight the key features responsible for its potential biological activity:

A hydrogen bond donor (the carboxylic acid -OH).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic/aromatic feature (the benzene (B151609) ring of the chromane).

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). nih.gov This process filters for molecules that match the pharmacophore's features, efficiently identifying novel compounds that are structurally diverse but may possess similar biological activity, thus serving as new potential leads for drug development.

Prediction of pKa and Ionization States in Biological Environments

The acid dissociation constant (pKa) is a critical parameter in theoretical and computational chemistry, offering fundamental insights into the ionization state of a molecule within a specific environment. For a compound intended for biological application, the pKa value dictates its charge, solubility, and ability to interact with molecular targets at physiological pH. Computational methods provide a powerful means to estimate the pKa of novel compounds like this compound, where experimental data may be unavailable.

Various computational approaches are employed for pKa prediction, ranging from quantum mechanical methods like Density Functional Theory (DFT) to semi-empirical methods and QSAR (Quantitative Structure-Activity Relationship) models. These methods calculate the relative stability of the protonated and deprotonated forms of the molecule, often incorporating a solvation model (such as the Polarizable Continuum Model - PCM) to simulate the aqueous environment of a biological system.

For this compound, the key ionizable group is the carboxylic acid moiety. Computational software tools, which utilize extensive databases and sophisticated algorithms, are commonly used to predict the pKa of such functional groups.

| Compound | Ionizable Group | Predicted pKa | Prediction Method |

|---|---|---|---|

| This compound | Carboxylic Acid (-COOH) | 4.13 | Computational (ChemAxon) |

The predicted pKa value of 4.13 is crucial for understanding the compound's behavior in biological environments, which typically have a physiological pH of approximately 7.4. The relationship between pKa, pH, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation.

Given a pKa of 4.13, at a physiological pH of 7.4, the carboxylic acid group of this compound will be predominantly in its deprotonated, anionic form (carboxylate, -COO⁻). This is because the environmental pH is more than three units higher than the pKa, causing a shift in the equilibrium overwhelmingly towards dissociation.

The ionization state has profound implications for the molecule's properties. The charged carboxylate form is significantly more polar and water-soluble than the neutral carboxylic acid form. This increased polarity influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to form ionic bonds with biological receptors.

| pH | % Non-ionized (-COOH) | % Ionized (-COO⁻) | Predominant Form |

|---|---|---|---|

| 2.0 | 99.27% | 0.73% | Non-ionized |

| 4.13 | 50.00% | 50.00% | Equal |

| 6.0 | 1.33% | 98.67% | Ionized |

| 7.4 | 0.05% | 99.95% | Ionized |

As illustrated in the table, in strongly acidic environments (pH 2), the compound exists almost entirely in its neutral, protonated form. At its pKa, the concentrations of the ionized and non-ionized species are equal. However, in biological environments such as blood plasma or cytosol (pH ≈ 7.4), the molecule is almost completely ionized, existing as the (S)-8-methoxychromane-3-carboxylate anion. This prediction is fundamental for developing hypotheses about the compound's mechanism of action and pharmacokinetic properties.

Mechanistic Investigations of Biological Interactions with S 8 Methoxychromane 3 Carboxylic Acid

Identification and Characterization of Molecular Targets

The initial steps in understanding the pharmacological profile of a compound involve identifying its direct molecular binding partners. For chromane (B1220400) derivatives, this includes a range of proteins such as receptors and enzymes.

While a specific receptor binding profile for (S)-8-Methoxychromane-3-carboxylic acid has not been extensively detailed in the available literature, the broader family of chromane derivatives is known to interact with various cellular targets. researchgate.net The carboxylic acid moiety is a key structural feature found in ligands for hydroxy-carboxylic acid (HCA) receptors, a family of G protein-coupled receptors that includes HCA₁, HCA₂, and HCA₃ (also known as GPR81, GPR109A, and GPR109B, respectively). nih.govnih.gov These receptors are activated by endogenous hydroxy-carboxylic acids like lactate (B86563) and 3-hydroxy-butyrate and are involved in regulating metabolic processes. nih.gov Given the structural similarities, it is plausible that this compound could be investigated for activity at these HCA receptors. However, comprehensive screening and selectivity profiling would be required to confirm any such interactions and determine its affinity for these or other receptors.

Research into structurally related compounds provides insight into the potential enzyme-modulating activities of this compound. A study on amide derivatives of the closely related (S)-6-methoxy-chroman-3-carboxylic acid has identified potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.gov

One of the most potent compounds from this study, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3 nM for ROCK2, with a 22.7-fold selectivity over ROCK1. nih.gov Molecular docking studies suggested that hydrophobic interactions are key to the high potency and isoform selectivity of these chroman derivatives. nih.gov

Additionally, preliminary molecular docking studies on the thio-analog, 8-methoxythiochromane-3-carboxylic acid, have suggested potential binding to cyclooxygenase-2 (COX-2), with a predicted binding energy comparable to the known COX-2 inhibitor celecoxib. The proposed binding mechanism involves hydrogen bonding via the carboxylic acid group. vulcanchem.com While these findings are for related but distinct molecules, they highlight the potential for the this compound scaffold to interact with and inhibit key enzymes.

Table 1: Enzyme Inhibitory Activity of Compounds Related to this compound

| Compound | Target Enzyme | Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold vs. ROCK1 |

| 8-methoxythiochromane-3-carboxylic acid | COX-2 | -8.2 kcal/mol (ΔG) | Not Determined |

To fully characterize the interaction between a small molecule like this compound and its protein targets, various biophysical techniques are employed. These methods can confirm direct binding, determine the affinity and thermodynamics of the interaction, and provide structural details of the binding site. nih.govnih.gov

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding, providing information on the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). nih.gov

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding and dissociation, allowing for the determination of on- and off-rates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR methods such as saturation transfer difference (STD) can identify which parts of a small molecule are in close contact with the protein. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its protein target, revealing the precise atomic interactions. nih.gov

While specific biophysical studies on this compound are not yet widely published, such analyses would be crucial to validate its molecular targets and elucidate the structural basis of its activity. researchgate.net For example, studies on other heterocyclic compounds like benzofuran (B130515) derivatives have successfully used circular dichroism and molecular docking to investigate their binding to proteins like bovine serum albumin. mdpi.com

Elucidation of Intracellular Signaling Pathway Modulation

Beyond direct binding to molecular targets, it is important to understand how a compound affects the broader network of intracellular signaling pathways that govern cellular responses.

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inappropriate activation is implicated in numerous inflammatory diseases. nih.gov The chromane scaffold has been identified as a promising structure for the development of NF-κB inhibitors.

A study investigating a series of chroman-2-carboxylic acid N-(substituted)phenylamides found that these compounds could inhibit NF-κB activity in lipopolysaccharide-stimulated macrophage cells. nih.gov The most active compound in the series, which featured a 4-chloro substituent on the phenylamide ring, exhibited an IC₅₀ value of 18.2 µM for NF-κB inhibition. nih.gov Interestingly, the study concluded that the NF-κB inhibitory effect of these chroman compounds was not linked to their general antioxidant activity, suggesting a more specific mechanism of action on the signaling pathway. nih.gov This indicates that the chromane core, as present in this compound, is a relevant starting point for designing modulators of the NF-κB pathway.

Table 2: NF-κB Inhibitory Activity of Chroman-2-Carboxylic Acid Derivatives

| Compound Substituent (on phenylamide ring) | NF-κB Inhibition (IC₅₀) |

|---|---|

| 4-Cl | 18.2 µM |

| Reference Compound KL-1156 | 43.9 µM |

The balance between oxidants and antioxidants within a cell, known as the redox balance, is crucial for normal cellular function. Disturbances in this balance can lead to oxidative stress, which is implicated in a wide range of pathologies. The antioxidant potential of a related compound, chromone-3-carboxylic acid, has been evaluated, suggesting that the core structure may act as an electron scavenger. sigmaaldrich.com

Conversely, studies on other types of molecules have shown that the introduction of a carboxylic acid group can sometimes be associated with the induction of oxidative stress. For instance, carboxylic acid functionalized single-wall carbon nanotubes were found to increase reactive oxygen species (ROS) generation and cause lipid peroxidation in human intestinal cells. nih.gov This led to an adaptive response with the induction of several antioxidant enzymes, although ultimately the antioxidant defenses were overwhelmed. nih.gov These contrasting findings highlight the need for specific experimental evaluation to determine whether this compound contributes to antioxidant defenses or induces oxidative stress in biological systems.

Subcellular Localization and Cellular Uptake Studies

Understanding the precise location of a compound within a cell is fundamental to elucidating its mechanism of action. For this compound, studies would typically employ advanced imaging techniques to determine its accumulation in various cellular compartments. Initial investigations often involve conjugating a fluorescent tag to the molecule, allowing for direct visualization using confocal microscopy.

Cellular uptake mechanisms are the processes by which compounds traverse the cell membrane to enter the cytoplasm. These pathways can be broadly categorized as passive diffusion or active transport, which includes endocytosis. For a molecule like this compound, which possesses a carboxylic acid group, its charge at physiological pH would influence its ability to passively diffuse across the lipid bilayer. nih.gov

To investigate the specific pathways involved in the cellular uptake of this compound, researchers would systematically inhibit various endocytic routes. Endocytosis is an energy-dependent process responsible for the uptake of fluids, molecules, and larger particles. dovepress.comaau.dk Key endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgmdpi.com By treating cells with specific inhibitors for each of these pathways prior to introducing the compound, the reduction in cellular uptake can be quantified to identify the primary route of entry.

Table 1: Inhibitors Used to Elucidate Cellular Uptake Mechanisms

| Inhibitor | Target Pathway | Typical Effect on Uptake |

| Chlorpromazine (B137089) | Clathrin-mediated endocytosis | Induces a loss of clathrin and adaptor proteins from the cell surface. beilstein-journals.org |

| Genistein | Caveolae-mediated endocytosis | Inhibits tyrosine kinase, which is crucial for caveolae formation. |

| Cytochalasin D | Macropinocytosis and Phagocytosis | Depolymerizes actin filaments, disrupting actin-dependent uptake. beilstein-journals.org |

| Sodium Azide | Energy-dependent processes | Inhibits ATP production, thus blocking active transport mechanisms. dovepress.com |

For instance, a significant decrease in the intracellular concentration of this compound after treatment with chlorpromazine would suggest a primary reliance on clathrin-mediated endocytosis. dovepress.com Conversely, if uptake is largely unaffected by specific endocytic inhibitors but is reduced by sodium azide, it would indicate an active transport mechanism that is not endocytic in nature. dovepress.com The lipophilicity of the compound is also a critical factor, as molecules with moderate lipophilicity can more readily diffuse across the cell membrane. nih.gov

Metabolomic and Proteomic Approaches to Assess Compound Impact

Metabolomic and proteomic analyses offer a comprehensive view of the cellular response to a compound. These techniques provide a snapshot of the dynamic changes in small molecule metabolites and the protein landscape of a cell or organism following treatment with this compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Following exposure to this compound, changes in the metabolome can reveal which metabolic pathways are perturbed. mdpi.com Analytical techniques such as ultrahigh-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) are employed to identify and quantify hundreds to thousands of biochemicals. mdpi.comnih.gov For example, an observed alteration in amino acid metabolism could suggest an impact on protein synthesis or energy production pathways. mdpi.com

Proteomics involves the large-scale analysis of the entire set of proteins expressed by a genome. mdpi.com After treating cells with this compound, changes in protein expression can be identified using techniques like nano-HPLC-MS/MS. mdpi.comnih.gov This can reveal proteins that are upregulated or downregulated in response to the compound, providing insights into its mechanism of action and potential off-target effects. mdpi.comnih.gov For instance, an increase in the expression of proteins involved in cellular stress responses could indicate that the compound induces a defensive reaction in the cells.

Table 2: Potential Biomarker Changes Post-Treatment with this compound

| Omics Approach | Potential Biomarkers | Implied Cellular Impact |

| Metabolomics | Altered levels of amino acids (e.g., phenylalanine, tyrosine) nih.gov | Disruption of protein synthesis or energy metabolism. mdpi.com |

| Changes in lipid species (e.g., phosphatidylethanolamines) nih.gov | Impact on cell membrane composition or signaling. | |

| Perturbations in central carbon metabolism intermediates nih.gov | Effects on core energy-producing pathways like the TCA cycle. | |

| Proteomics | Differential expression of cell cycle regulators | Influence on cell proliferation. |

| Changes in DNA damage response proteins nih.gov | Interaction with pathways that maintain genomic integrity. | |

| Altered abundance of metabolic enzymes | Direct or indirect modulation of specific metabolic pathways. |

By integrating metabolomic and proteomic data, a more complete picture of the cellular impact of this compound can be constructed, linking changes in protein expression to alterations in metabolic function.

Allosteric Modulation Studies of Target Proteins

Allosteric modulation refers to the regulation of a protein's activity by the binding of a ligand to a site other than the protein's active site (the orthosteric site). nih.govnih.gov This binding event induces a conformational change in the protein that alters the affinity of the orthosteric site for its natural ligand. nih.gov Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (not affecting activity but potentially blocking other modulators).

For this compound, investigations would first need to identify its protein target(s). Once a target is identified, studies would be designed to determine if the compound binds to an allosteric site. A key characteristic of allosteric modulators is their ability to alter the dose-response curve of the natural ligand. For example, a positive allosteric modulator (PAM) would shift the curve to the left, indicating that a lower concentration of the natural ligand is needed to achieve the same effect. nih.gov

The carboxylic acid moiety of this compound could play a crucial role in its interaction with a target protein, potentially forming key hydrogen bonds or ionic interactions within an allosteric binding pocket. nih.gov

Table 3: Experimental Approaches to Characterize Allosteric Modulation

| Experimental Technique | Purpose | Expected Outcome for an Allosteric Modulator |

| Radioligand Binding Assays | To determine if the compound competes with orthosteric ligands. | The compound should not directly displace a radiolabeled orthosteric ligand. |

| Functional Assays (e.g., enzyme activity, receptor signaling) | To measure the compound's effect on the protein's response to its natural ligand. | The compound will enhance (PAM) or inhibit (NAM) the functional response to the orthosteric ligand. nih.gov |

| X-ray Crystallography or Cryo-EM | To determine the three-dimensional structure of the compound bound to the protein. | The compound will be observed in a binding pocket distinct from the orthosteric site. |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of binding. | Provides data on the binding affinity and stoichiometry of the allosteric interaction. |

These studies are critical in characterizing the precise mode of action of this compound, which can have significant implications for its therapeutic potential, as allosteric modulators can offer greater selectivity and a more nuanced control over protein function compared to traditional orthosteric ligands. nih.gov

Structure Activity Relationship Sar Studies of S 8 Methoxychromane 3 Carboxylic Acid Derivatives

Design Principles for Systematic Structural Modifications

The rational design of derivatives based on the (S)-8-Methoxychromane-3-carboxylic acid scaffold follows established medicinal chemistry principles. The primary goal is to create a library of related compounds by making discrete, systematic modifications to different parts of the molecule. This allows researchers to probe the interactions of the compound with its biological target and to map the chemical space required for optimal activity.

Key design strategies include:

Scaffold Hopping and Modification: While retaining the core chromane (B1220400) structure, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds, modifications are planned for its various components. uevora.pt

Molecular Hybridization: This approach involves combining the chromane pharmacophore with other known biologically active moieties. researchgate.net For instance, fragments from other anticancer agents could be linked to the chromane ring to create hybrid molecules with potentially enhanced or novel mechanisms of action. researchgate.net

Systematic Substituent Variation: One of the most fundamental principles is the systematic variation of substituents at specific positions on the molecule. This includes altering the groups on the aromatic portion of the chromane ring and modifying the carboxylic acid functional group. By changing properties such as size, lipophilicity, electronic character (electron-donating vs. electron-withdrawing), and hydrogen bonding capacity, chemists can deduce the specific requirements for biological activity.

These design principles are often guided by computational methods, such as molecular docking, which can predict how proposed analogues might bind to a target protein, thereby helping to prioritize synthetic efforts. nih.gov

Impact of Substituent Variation on Biological Activity

The biological activity of chromane derivatives can be profoundly influenced by the nature and position of various substituents. SAR studies focus on dissecting these influences by modifying distinct regions of the parent molecule.

Role of the 8-Methoxy Group: The methoxy (B1213986) group at the C-8 position appears to be a significant contributor to biological activity in certain contexts. A study on chroman-4-amine (B2768764) derivatives as inhibitors of equine serum butyrylcholinesterase (eqBuChE) for potential application in Alzheimer's disease found that the compound with an 8-methoxy (8-OMe) substitution exhibited the highest inhibitory activity (IC₅₀ = 7.6 μM). uevora.pt This was considerably more potent than the unsubstituted (IC₅₀ = 38 μM) or 6-methyl substituted (IC₅₀ = 52 μM) analogues, highlighting the importance of this specific substitution. uevora.pt

Halogenation: The introduction of halogen atoms is a common strategy in medicinal chemistry to alter electronic properties and improve membrane permeability. In a study of the closely related 8-methoxycoumarin (B1348513) scaffold, halogenation had a dramatic effect on anticancer activity. nih.gov For example, introducing a bromine atom at the C-5 position of 8-methoxycoumarin-3-carboxamide (forming compound 5 ) increased the cytotoxic potency against HepG2 liver cancer cells by nearly 19-fold compared to the non-brominated parent compound 4 (IC₅₀ of 0.9 µM vs. 17 µM). nih.gov Conversely, bromination of the 8-methoxycoumarin-3-carboxylic acid scaffold (8 ) to give compound 9 led to an almost complete loss of cytotoxicity (IC₅₀ of 41 µM), indicating that the effect of a substituent is highly dependent on the rest of the molecular structure. nih.gov

These findings underscore that substitutions on the aromatic ring can significantly enhance or diminish biological activity, and the specific position and nature of the substituent are critical determinants of the outcome. researchgate.netrjptonline.org

The carboxylic acid group at the C-3 position is a key functional group that is often involved in crucial interactions with biological targets, such as forming hydrogen bonds or salt bridges. Its conversion to other functional groups like esters or amides is a standard approach in SAR studies to probe the importance of the acidic proton and the carbonyl group. organic-chemistry.orgresearchgate.net

A study on 8-methoxycoumarin analogues provides direct insight into the effects of such modifications. nih.gov The research team synthesized and tested a series of compounds where the C-3 position was modified.

Carboxylic Acid vs. Amide: The hydrolysis of 8-methoxycoumarin-3-carboxamide (4 ) to its corresponding carboxylic acid (8 ) resulted in a significant improvement in antiproliferative activity against HepG2 cells, with the IC₅₀ value decreasing from 17 µM to 5 µM. nih.gov This suggests that the hydrogen bond donating ability of the carboxylic acid may be important for the observed cytotoxicity in this compound series. nih.gov

Amide Modification: Further modification of the amide group also modulated the activity. The introduction of an acetyl group to the 3-carboxamide of compound 4 to form N-(acetyl)-8-methoxycoumarin-3-carboxamide (6 ) resulted in a notable improvement in cytotoxic activity, with an IC₅₀ of 2.3 µM. nih.gov

The data from this study on the closely related coumarin (B35378) scaffold clearly demonstrate that the C-3 carboxylic acid moiety is a critical site for activity modulation. Both the presence of the carboxylic acid itself and its conversion to various amide derivatives have a profound impact on biological potency.

| Compound Number | Scaffold | R1 (at C-5) | R2 (at C-3) | Antiproliferative Activity (IC₅₀ in µM) vs. HepG2 cells nih.gov |

|---|---|---|---|---|

| 4 | 8-Methoxycoumarin | -H | -CONH₂ (Amide) | 17 |

| 5 | 8-Methoxycoumarin | -Br | -CONH₂ (Amide) | 0.9 |

| 6 | 8-Methoxycoumarin | -H | -CONH(COCH₃) (N-Acetyl Amide) | 2.3 |

| 8 | 8-Methoxycoumarin | -H | -COOH (Carboxylic Acid) | 5 |

| 9 | 8-Methoxycoumarin | -Br | -COOH (Carboxylic Acid) | 41 |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

It is a well-established principle that different enantiomers of a drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.govresearchgate.net One enantiomer may be highly active while the other is inactive or even contributes to undesirable side effects. This stereoselectivity arises from the specific spatial requirements of the biological target.

For derivatives of this compound, the stereochemistry at the C-3 position is expected to be a critical determinant of activity. Inversion of this stereocenter to the (R)-configuration would place the carboxylic acid moiety in a different spatial orientation. This would likely alter key binding interactions with a target protein, potentially leading to a significant change in biological potency. Therefore, a comprehensive SAR study would necessarily involve the synthesis and biological evaluation of the corresponding (R)-enantiomers to fully understand the stereochemical requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For chromane and related chromone (B188151) derivatives, 2D and 3D-QSAR studies have been employed to gain deeper insights into the SAR and to build predictive models. nih.govfrontiersin.org

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), a series of active molecules are structurally aligned, and their steric and electrostatic fields are calculated. researchgate.net These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The resulting model can be visualized as a 3D contour map, indicating regions where bulky groups (steric bulk) or specific charge distributions (electrostatic properties) are predicted to either increase or decrease activity. nih.gov

For example, 3D-QSAR studies on chromone derivatives have been used to create predictive models for their antioxidant activity. nih.govresearchgate.net Another QSAR study on 8-substituted chromen-4-one-2-carboxylic acid derivatives helped elucidate the structural requirements for potent agonism of the orphan G protein-coupled receptor 35 (GPR35). dntb.gov.ua Similarly, a 2D-QSAR analysis of 3-iodochromone derivatives identified key molecular descriptors, such as dipole moment and electronic energy, that influence their fungicidal activity. frontiersin.org Such models are invaluable for rationally designing new analogues of this compound, as they can predict the activity of virtual compounds before they are synthesized, thus saving time and resources.

Rational Design of Enhanced Analogues Based on SAR Data

The ultimate goal of SAR and QSAR studies is to enable the rational design of new molecules with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. The data gathered from the systematic modification of the this compound scaffold provides a roadmap for this design process.

For instance, the observation that a 5-bromo substituent on an 8-methoxycoumarin-3-carboxamide backbone leads to a potent anticancer compound (IC₅₀ = 0.9 µM) would prompt the design of further analogues exploring other halogens (F, Cl, I) or different substituents at that position. nih.gov Likewise, knowing that the carboxylic acid form was more active than the simple amide in another case would guide chemists to retain or mimic the properties of the carboxyl group. nih.gov

This iterative process of design, synthesis, and testing is central to modern drug discovery. Structure-based drug design, which uses information about the target's 3D structure, can be combined with SAR data to inform the design of compounds that fit optimally into the target's binding site. nih.gov QSAR models can be used to pre-screen virtual libraries of proposed structures, prioritizing those with the highest predicted activity for synthesis. nih.gov Through this synergistic application of SAR data and computational modeling, researchers can move beyond trial-and-error and rationally engineer enhanced analogues based on the this compound framework.

Development of Pharmacophores from Activity Profiles

The development of a pharmacophore model is a crucial step in modern drug discovery, translating qualitative structure-activity relationship (SAR) data into a three-dimensional model of the essential chemical features required for biological activity. A pharmacophore model identifies the spatial arrangement of key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are critical for a ligand to bind to its target receptor and elicit a biological response. This model then serves as a powerful tool for the virtual screening of large compound libraries to identify novel, structurally diverse molecules with the desired activity, as well as for guiding the optimization of existing lead compounds.

While specific studies detailing the development of a pharmacophore model directly from the activity profiles of a series of this compound derivatives are not extensively available in the public domain, the principles of such a process can be elucidated by examining SAR data from closely related chemical series. The generation of a pharmacophore model is fundamentally driven by the analysis of how structural modifications within a series of analogues impact their biological activity.

The process typically begins with the identification of a set of active compounds with varying potencies. The three-dimensional structures of these molecules are generated and their conformational flexibility is explored to identify the likely bioactive conformation. By superimposing the active molecules, common chemical features that are consistently present in the most potent compounds are identified. These features are then abstracted into a pharmacophore hypothesis.

For the this compound scaffold, key potential pharmacophoric features would likely include:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid moiety at the 3-position is a prime candidate for forming critical hydrogen bonds with a biological target. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor.

A Hydrophobic Region: The chromane ring system provides a significant hydrophobic core that can engage in van der Waals interactions with nonpolar pockets in a binding site.

An Aromatic Feature: The benzene (B151609) ring of the chromane scaffold can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions.

A Hydrogen Bond Acceptor: The methoxy group at the 8-position introduces an additional hydrogen bond acceptor feature.

To illustrate how SAR data would inform the development of a pharmacophore for this class of compounds, we can consider hypothetical activity data for a series of derivatives. The following table presents a hypothetical set of this compound derivatives and their corresponding biological activities.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 | -OCH3 | -COOH | 50 |

| 2 | -H | -COOH | 250 |

| 3 | -OCH3 | -COOCH3 | >1000 |

| 4 | -OCH3 | -CONH2 | 150 |

| 5 | -OH | -COOH | 75 |

From this hypothetical data, several key SAR observations can be made:

The presence of the methoxy group at the 8-position appears to be important for activity, as its removal in Compound 2 leads to a significant decrease in potency compared to Compound 1 . This suggests the importance of a hydrogen bond acceptor or a specific steric bulk at this position in the pharmacophore model.

The carboxylic acid at the 3-position is crucial for activity. Esterification of the carboxylic acid in Compound 3 results in a dramatic loss of activity, indicating that a hydrogen bond donating hydroxyl group is a critical pharmacophoric feature.

Replacement of the carboxylic acid with a carboxamide as in Compound 4 reduces potency, further emphasizing the importance of the specific hydrogen bonding capabilities of the carboxylic acid.

Substitution of the methoxy group with a hydroxyl group at the 8-position (Compound 5 ) maintains good activity, suggesting that a hydrogen bond acceptor in this region is a key feature.

Based on these hypothetical SAR findings, a pharmacophore model for this series of compounds would likely include a hydrogen bond donor feature corresponding to the carboxylic acid proton, a hydrogen bond acceptor feature from the carbonyl oxygen of the carboxylic acid, a hydrophobic feature representing the chromane core, and a hydrogen bond acceptor feature at the 8-position. The relative spatial arrangement of these features would be defined by the superimposition of the most active compounds.

This pharmacophore hypothesis would then be validated by its ability to distinguish between active and inactive compounds from a larger dataset and could subsequently be used to guide the design of new, more potent derivatives of this compound.

Synthesis and Characterization of S 8 Methoxychromane 3 Carboxylic Acid Analogues and Prodrugs

Synthetic Strategies for Analogues with Modified Pharmacological Profiles

The synthesis of analogues of (S)-8-Methoxychromane-3-carboxylic acid is a key strategy to modulate its biological activity. By systematically altering the chemical structure, medicinal chemists can probe the structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, or pharmacokinetic properties.

A common approach involves the modification of the chromane (B1220400) core and the carboxylic acid functional group. For instance, the synthesis of various chromone-3-carboxamides has been explored as a means to introduce diverse functionalities. The general synthetic route often begins with the corresponding 2-hydroxyacetophenones, which undergo Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes. Subsequent oxidation of the aldehyde group furnishes the desired chromone-3-carboxylic acids. semanticscholar.org These carboxylic acids can then be activated, for example, with thionyl chloride, to form the corresponding acid chlorides in situ. These reactive intermediates are then reacted with a variety of amines in the presence of a base like triethylamine to produce a library of novel chromone-3-carboxamides. semanticscholar.org